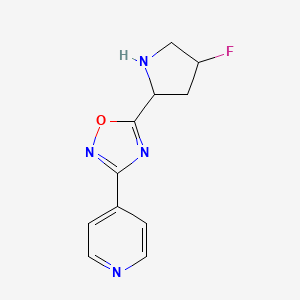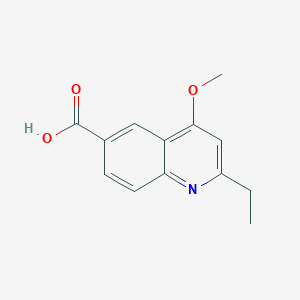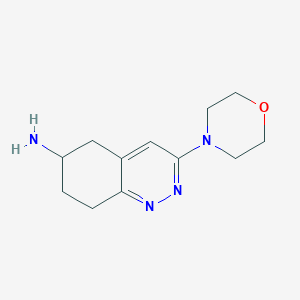
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide led to the formation of compounds with 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, showing good or moderate antimicrobial activity against various microorganisms (Bayrak et al., 2009).
Herbicidal Activity
- A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring demonstrated moderate to high herbicidal activity against certain graminaceous plants without harming crops (Tajik & Dadras, 2011).
Anticancer Properties
- Research on the synthesis and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs showed that certain compounds had potent antibacterial activity and low cytotoxicity, making them potential candidates for anticancer agents (Desai et al., 2016).
- Another study synthesized a series of 1,3,4-oxadiazoles and evaluated their anticancer activity against various human cancer cell lines. Some compounds displayed significant cytotoxicity, indicating potential for cancer treatment (Abdo & Kamel, 2015).
Antimycobacterial Activity
- Synthesized 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives were evaluated for their in vitro antimycobacterial activity. Some compounds showed promising activity against Mycobacterium tuberculosis strains, including drug-resistant ones (Navarrete-Vázquez et al., 2007).
Electronic and Photoluminescent Applications
- A study on the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s showed that these polymers exhibit high thermal stability, making them suitable for electronic and photoluminescent applications (Hamciuc et al., 2005).
Structural Analysis and Antitumor Activity
- Novel 1,2,4-oxadiazoles and trifluoromethylpyridines were designed and analyzed for their structure and potential as antitumor agents. Some compounds exhibited significant anti-cancer activity, highlighting their potential in medical applications (Maftei et al., 2016).
Propiedades
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-8-5-9(14-6-8)11-15-10(16-17-11)7-1-3-13-4-2-7/h1-4,8-9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAYNCWXNSMRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)



![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475679.png)
![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)
![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)

![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1475684.png)

![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)
![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)


